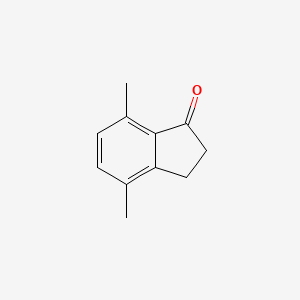

4,7-Dimethyl-1-indanone

Número de catálogo B1296240

Peso molecular: 160.21 g/mol

Clave InChI: GCZQTQUHBZZQAC-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05110989

Procedure details

Zinc amalgam (prepared by mixing zinc dust (25.0 g), mercuric chloride (2.5 g), concentrated hydrochloric acid (3 ml) and water (50 ml) together for 5 minutes, then decanting the aqueous solution) was added to a mixture of 4,7-dimethylindan-1-one (25.0 g, 156 mmole), acetic acid (50 ml), water (50 ml) and concentrated hydrochloric acid (100 ml). The mixture was refluxed with vigorous stirring for 12 hours, then cooled, poured into water and extracted with diethyl ether. The ether extract was washed successively with water, dilute aqueous sodium bicarbonate solution and water. Then dried over anhydrous sodium sulfate and concentrated. Purification by column chromatography over silica gel (eluant hexane) gave 4,7-dimethylindane (18.5 g, 81.4%) as an oil.

[Compound]

Name

Zinc amalgam

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

mercuric chloride

Quantity

2.5 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

Cl.[CH3:2][C:3]1[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]2[C:4]=1[CH2:5][CH2:6][C:7]2=O.C(O)(=O)C>[Zn].O>[CH3:12][C:9]1[CH:10]=[CH:11][C:3]([CH3:2])=[C:4]2[C:8]=1[CH2:7][CH2:6][CH2:5]2

|

Inputs

Step One

[Compound]

|

Name

|

Zinc amalgam

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C2CCC(C2=C(C=C1)C)=O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

mercuric chloride

|

|

Quantity

|

2.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with vigorous stirring for 12 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

decanting the aqueous solution)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was refluxed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with diethyl ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The ether extract

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed successively with water, dilute aqueous sodium bicarbonate solution and water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Then dried over anhydrous sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification by column chromatography over silica gel (eluant hexane)

|

Outcomes

Product

Details

Reaction Time |

12 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C2CCCC2=C(C=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 18.5 g | |

| YIELD: PERCENTYIELD | 81.4% | |

| YIELD: CALCULATEDPERCENTYIELD | 81.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |